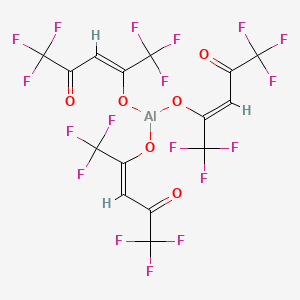
Aluminum hexafluoro-2,4-pentanedionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum hexafluoro-2,4-pentanedionate is an organometallic compound with the chemical formula C15H3AlF18O6 . It is a white to off-white crystalline substance that is sensitive to moisture and should be stored in a dry, well-ventilated area . This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Aluminum hexafluoro-2,4-pentanedionate can be synthesized through the reaction of aluminum fluoride with 2,4-pentanedione in an organic solvent such as toluene . The reaction must be conducted under anhydrous conditions to prevent moisture from affecting the purity and yield of the product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain high purity levels .
Chemical Reactions Analysis
Aluminum hexafluoro-2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents, although this is less common.
Substitution: The compound can participate in substitution reactions where the hexafluoro-2,4-pentanedionate ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Aluminum hexafluoro-2,4-pentanedionate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of aluminum hexafluoro-2,4-pentanedionate involves its ability to form stable complexes with various substrates. The compound’s aluminum center can coordinate with different ligands, facilitating various chemical transformations . This coordination ability is crucial for its role as a catalyst and in the formation of thin films .
Comparison with Similar Compounds
Aluminum hexafluoro-2,4-pentanedionate is unique due to its high fluorine content and stability under anhydrous conditions. Similar compounds include:
Aluminum acetylacetonate: Lacks the fluorine atoms, making it less stable in certain reactions.
Yttrium hexafluoro-2,4-pentanedionate: Similar in structure but contains yttrium instead of aluminum, leading to different reactivity and applications.
Copper hexafluoro-2,4-pentanedionate: Contains copper, which imparts different catalytic properties compared to aluminum.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity in various chemical processes.
Properties
Molecular Formula |
C15H3AlF18O6 |
|---|---|
Molecular Weight |
648.13 g/mol |
IUPAC Name |
(Z)-4-bis[[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy]alumanyloxy-1,1,1,5,5,5-hexafluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H2F6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1-; |
InChI Key |
GEVTXESHPUFYIB-JVUUZWNBSA-K |
Isomeric SMILES |
C(=C(\O[Al](O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F |
Canonical SMILES |
C(=C(C(F)(F)F)O[Al](OC(=CC(=O)C(F)(F)F)C(F)(F)F)OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















